molecular formula C7H7BrO2S B3250416 Methyl 3-bromo-4-methylthiophene-2-carboxylate CAS No. 203195-42-0

Methyl 3-bromo-4-methylthiophene-2-carboxylate

Cat. No. B3250416
M. Wt: 235.1 g/mol
InChI Key: RPJLIEYYEYUZSL-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is widely used in scientific research due to its remarkable properties, allowing its application in various fields such as organic synthesis, pharmaceuticals, and materials science.


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-methylthiophene-2-carboxylate” can be represented by the InChI code: 1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-methylthiophene-2-carboxylate” has a molecular weight of 235.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Materials Synthesis

Methyl 3-bromo-4-methylthiophene-2-carboxylate is used in the synthesis of electro- and photoactive organic materials. Vamvounis and Gendron (2013) demonstrated its use in the selective direct arylation with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes, an approach useful for the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

Synthesis of Photochromic Compounds

Liu et al. (2008) utilized methyl 3-bromo-4-methylthiophene-2-carboxylate in the synthesis of novel photochromic dithienylethene compounds, demonstrating its potential in creating materials with unique optical properties (Liu, Yang, & Yu, 2008).

Development of Biheteroaryl Compounds

Fu et al. (2012) explored its utility in palladium-catalysed direct arylation of heteroaromatics, enabling the formation of biheteroaryls. This method, involving substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, avoids the formation of dimers or oligomers, thus facilitating high-yield production (Fu, Zhao, Bruneau, & Doucet, 2012).

Electrochemical Substitution in Polymer Chemistry

Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of polymers like polythiophene and polypyrrole with this compound. This research is significant for understanding the chemical properties and applications of polythiophenes in various fields, including electronics (Qi, Rees, & Pickup, 1996).

properties

IUPAC Name

methyl 3-bromo-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJLIEYYEYUZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sinha, NP Karche, MK Verma, SS Walunj, PB Nigade… - 2019 - ACS Publications
… To a stirred suspension of methyl 3-bromo-4-methylthiophene-2-carboxylate (compound 7a, 9.0 g, 38.0 mmol) in ethanol/toluene (100:30 mL) in a sealed tube, (4-sulfamoylphenyl)…
Number of citations: 19 pubs.acs.org

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